molecular formula C11H15NO3 B019001 N-(3,4-Dihydroxyphenethyl)propanamide CAS No. 106827-66-1

N-(3,4-Dihydroxyphenethyl)propanamide

Cat. No. B019001
CAS RN: 106827-66-1
M. Wt: 209.24 g/mol
InChI Key: DNJPNZATKVPLOH-UHFFFAOYSA-N
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Description

N-(3,4-Dihydroxyphenethyl)propanamide, also known as DOPAM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DOPAM is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. DOPAM has been found to have a similar mechanism of action to dopamine, making it a promising candidate for various research applications.

Mechanism of Action

N-(3,4-Dihydroxyphenethyl)propanamide acts as a dopamine agonist, meaning that it binds to and activates dopamine receptors in the brain. This results in an increase in dopamine levels, leading to improved motor function and mood regulation.
Biochemical and Physiological Effects:
N-(3,4-Dihydroxyphenethyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood regulation. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-Dihydroxyphenethyl)propanamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(3,4-Dihydroxyphenethyl)propanamide has also been found to have a similar mechanism of action to dopamine, making it a useful tool for studying dopamine-related processes. However, N-(3,4-Dihydroxyphenethyl)propanamide has some limitations for laboratory experiments. It is not a natural compound, which may limit its relevance to physiological processes. Additionally, N-(3,4-Dihydroxyphenethyl)propanamide has not been extensively studied for its potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3,4-Dihydroxyphenethyl)propanamide. One area of research is in the development of N-(3,4-Dihydroxyphenethyl)propanamide-based therapies for Parkinson's disease. Another area of research is in the study of N-(3,4-Dihydroxyphenethyl)propanamide's potential effects on other dopamine-related processes, such as addiction and mood disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-Dihydroxyphenethyl)propanamide and its potential side effects.

Synthesis Methods

N-(3,4-Dihydroxyphenethyl)propanamide can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the protection of the phenolic hydroxyl groups of 3,4-dihydroxyphenethylamine with a suitable protecting group. This is followed by the acylation of the amine group with propanoyl chloride to obtain N-(3,4-dihydroxyphenethyl)propanamide.

Scientific Research Applications

N-(3,4-Dihydroxyphenethyl)propanamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the treatment of Parkinson's disease. Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the brain, leading to a deficiency of dopamine. N-(3,4-Dihydroxyphenethyl)propanamide has been found to have a similar mechanism of action to dopamine, making it a potential candidate for the treatment of Parkinson's disease.

properties

CAS RN

106827-66-1

Product Name

N-(3,4-Dihydroxyphenethyl)propanamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C11H15NO3/c1-2-11(15)12-6-5-8-3-4-9(13)10(14)7-8/h3-4,7,13-14H,2,5-6H2,1H3,(H,12,15)

InChI Key

DNJPNZATKVPLOH-UHFFFAOYSA-N

SMILES

CCC(=O)NCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCC(=O)NCCC1=CC(=C(C=C1)O)O

synonyms

Propanamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (9CI)

Origin of Product

United States

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